molecular formula C19H17ClN2O2 B5524698 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5524698
M. Wt: 340.8 g/mol
InChI Key: CFITZERXFQCTHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide involves multiple steps, including condensation reactions, cycloadditions, and functional group transformations. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares some structural similarities, was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, followed by characterization through NMR, mass spectral analysis, and X-ray diffraction studies to confirm its structure (D. Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior and potential applications. For example, the compound synthesized by Achutha et al. (2017) crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds contributing to its structural stability. These interactions, along with π-π interactions, play a vital role in the molecular conformation and stability of such compounds.

Chemical Reactions and Properties

Chemical reactions involving isoxazole derivatives can lead to a wide range of products, depending on the reactants and conditions used. For example, 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemoselective nucleophilic chemistry of isoxazole compounds (G. Yu et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystalline structure, determined through X-ray diffraction, provides insight into the compound's stability and reactivity. For example, the crystal structure and Hirshfeld surface analysis of a synthesized compound revealed the nature of molecular interactions and contributed to understanding its physical properties (M. Prabhuswamy et al., 2016).

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of various compounds related to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide for their potential anticancer properties. Notably, compounds derived from similar chemical structures have shown promising anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancer. The efficacy of these compounds is attributed to their ability to induce apoptosis, inhibit cell proliferation, and target specific cancer-related pathways, such as the JAK3/STAT3 signaling pathway (Dawson et al., 2007), (Shaw et al., 2012).

Antipathogenic Activity

Compounds incorporating the core structure of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have been evaluated for their antipathogenic potential, particularly against bacterial and fungal strains. Research findings suggest these compounds exhibit significant antimicrobial activity, highlighting their potential as novel anti-microbial agents with antibiofilm properties. This is particularly relevant for combating pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011).

Molecular Docking Studies

Molecular docking studies involving derivatives of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have contributed valuable insights into the interaction mechanisms between these compounds and biological targets. Such studies are crucial for understanding the molecular basis of the compounds' biological activities, including their role as CB1 receptor antagonists or their inhibition of protein kinases. This computational approach aids in the rational design of novel compounds with enhanced biological efficacy (Al-Hourani et al., 2015).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-3-13-8-4-7-11-16(13)21-19(23)17-12(2)24-22-18(17)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFITZERXFQCTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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